Pirlimycin

Description

Properties

IUPAC Name |

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJOXQRURQPDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868524 | |

| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(4-ethylpiperidine-2-carbonyl)amino]-1-thiooctopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pirlimycin hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlimycin hydrochloride is a semi-synthetic lincosamide antibiotic, structurally related to clindamycin.[1][2] It is primarily used in veterinary medicine to treat mastitis in cattle.[1] This document provides a detailed overview of the chemical properties and structure of this compound hydrochloride, intended to serve as a technical resource for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data for key chemical properties, descriptions of general experimental protocols for their determination, and a visualization of its chemical structure.

Chemical Properties

This compound hydrochloride is a white solid with good solubility in water and various organic solvents.[3][4] Its chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₁ClN₂O₅S · HCl | [4] |

| Molecular Weight | 447.42 g/mol | [4] |

| Melting Point | 210-212 °C | [4] |

| Solubility | Soluble in water, ethanol, methanol, DMSO, and DMF.[4] | [4] |

| Appearance | White solid | [4] |

| CAS Number | 78822-40-9 | [4] |

| IUPAC Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride | [1] |

Chemical Structure

This compound is a derivative of clindamycin, characterized by the substitution of clindamycin's 5-membered ring with a 6-membered ring.[1] This structural modification enhances its activity against Gram-positive bacteria, including Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus.[1] The hydrochloride salt is formed at the basic pipercolic acid moiety, which improves the compound's stability and solubility for pharmaceutical applications.[3][5]

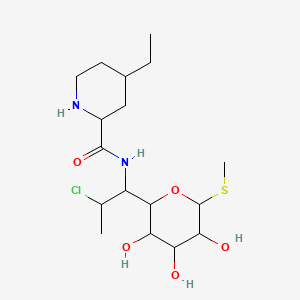

Caption: Chemical structure of this compound hydrochloride.

Experimental Protocols

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs for this compound hydrochloride.

Methodology (Capillary Method):

-

A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt (onset) and the temperature at which it is completely molten (clear point) are recorded. The range between these two temperatures is reported as the melting point.

Solubility Determination

Objective: To determine the solubility of this compound hydrochloride in various solvents.

Methodology (Shake-Flask Method):

-

An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, methanol, DMSO, DMF) in a flask.

-

The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of this compound hydrochloride in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) at the specified temperature.

Acid Dissociation Constant (pKa) Determination

Objective: To determine the pKa of the ionizable group(s) in this compound hydrochloride.

Methodology (Potentiometric Titration):

-

A known concentration of this compound hydrochloride is dissolved in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For a basic compound like this compound, this corresponds to the pH at which half of the compound is in its protonated form.

Synthesis

The synthesis of this compound hydrochloride is a multi-step process.[5] A general overview of the synthetic route is as follows:

Caption: General synthesis workflow for this compound hydrochloride.

The process typically involves the condensation of 4-ethyl-2-pyridinecarboxylic acid with a 7-amino-7-deoxylincomycin derivative.[5] The resulting intermediate undergoes reduction of the pyridine ring to a piperidine ring, yielding this compound free base.[5] Finally, treatment with hydrochloric acid affords the this compound hydrochloride salt.[5]

Conclusion

This technical guide provides a consolidated resource on the chemical properties and structure of this compound hydrochloride. The tabulated data, structural visualization, and outlined experimental methodologies offer a foundational understanding for researchers and professionals engaged in the study and development of this lincosamide antibiotic. Further investigation into the specific analytical methods and their validation would be beneficial for comprehensive quality control and regulatory purposes.

References

Pirlimycin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlimycin, a lincosamide antibiotic, is a derivative of clindamycin.[1] It is primarily utilized in veterinary medicine, particularly for the treatment of mastitis in cattle caused by Gram-positive bacteria.[1][2] This technical guide provides an in-depth analysis of this compound's spectrum of activity against Gram-positive bacteria, detailing its mechanism of action, quantitative susceptibility data, relevant experimental protocols, and mechanisms of resistance.

Mechanism of Action

This compound, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2][3] The primary target for this compound is the 50S subunit of the bacterial ribosome. By binding to the 50S ribosomal subunit, this compound interferes with the peptidyl transferase reaction, which is crucial for peptide bond formation and the elongation of the polypeptide chain.[3][4][5] This disruption ultimately halts protein production, thereby inhibiting bacterial growth and replication.

Caption: Mechanism of action of this compound.

Spectrum of Activity

This compound demonstrates a targeted spectrum of activity, primarily effective against Gram-positive cocci. It has shown considerable efficacy against various species of Staphylococcus and Streptococcus, which are common pathogens in bovine mastitis.[2][6][7] Conversely, this compound exhibits no significant activity against Gram-negative bacteria such as Enterobacteriaceae.[6][7]

Quantitative Susceptibility Data

The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for this compound against a range of Gram-positive bacteria.

Table 1: this compound MIC Distribution for Staphylococcus Species

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 530 | 0.25 - 1.0 | - | - | [6][7] |

| Staphylococcus aureus | 811 | - | 1.0 | - | [8] |

| Coagulase-negative Staphylococci | 118 | - | - | - | [9][10] |

Table 2: this compound MIC Distribution for Streptococcus Species

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus spp. | 530 | ≤0.03 - 0.06 | - | - | [6][7] |

| Streptococcus agalactiae | - | - | - | - | [5] |

| Streptococcus dysgalactiae | - | - | - | - | [5] |

| Streptococcus uberis | - | - | - | - | [5] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that the data was not provided in the cited source.

Experimental Protocols

The determination of this compound's in vitro activity is predominantly performed using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared from a powder of known potency.

-

The powder is dissolved in a suitable solvent to create a high-concentration stock solution.

2. Preparation of Microdilution Plates:

-

A series of two-fold dilutions of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

These dilutions are dispensed into the wells of a 96-well microtiter plate.

3. Inoculum Preparation:

-

Bacterial colonies are selected from a fresh (18-24 hour) agar plate.

-

The colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

-

Each well containing the this compound dilution is inoculated with the standardized bacterial suspension.

-

A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.

-

The plate is incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination via broth microdilution.

Mechanisms of Resistance

Bacterial resistance to this compound, as with other lincosamides, can develop through several mechanisms. The primary mechanisms of resistance in Gram-positive bacteria include target site modification and, less commonly, enzymatic inactivation or active efflux.

1. Target Site Modification:

-

The most common mechanism of resistance to lincosamides is the modification of the ribosomal target.

-

This is often mediated by the erm (erythromycin ribosome methylation) genes, which encode methyltransferases.

-

These enzymes methylate the 23S rRNA component of the 50S ribosomal subunit, which reduces the binding affinity of this compound and other macrolide-lincosamide-streptogramin B (MLSB) antibiotics.

2. Enzymatic Inactivation:

-

Some bacteria may produce enzymes that inactivate this compound, although this is a less frequent mechanism of resistance compared to target site modification.

3. Active Efflux:

-

Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels.

Caption: Overview of this compound resistance mechanisms.

Conclusion

This compound is a lincosamide antibiotic with a well-defined spectrum of activity against key Gram-positive pathogens, particularly Staphylococcus and Streptococcus species. Its mechanism of action through the inhibition of bacterial protein synthesis is well-understood. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals. Understanding the prevalent mechanisms of resistance is crucial for the continued effective use of this compound and for the development of strategies to combat antimicrobial resistance.

References

- 1. Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toolify.ai [toolify.ai]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. sketchviz.com [sketchviz.com]

- 7. youtube.com [youtube.com]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. avmajournals.avma.org [avmajournals.avma.org]

In Vitro Activity of Pirlimycin Against Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of pirlimycin against Staphylococcus aureus. This compound, a lincosamide antibiotic, is a derivative of clindamycin and is primarily used in veterinary medicine, particularly for the treatment of bovine mastitis caused by Gram-positive bacteria, including S. aureus.[1][2] This document details its mechanism of action, summarizes key quantitative data on its efficacy, and provides detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3] As a lincosamide, its molecular target is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA of this subunit, this compound interferes with the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This targeted action disrupts essential cellular processes, ultimately inhibiting bacterial growth and proliferation.[3] Lincosamides are known to be potent inhibitors of protein synthesis in S. aureus.[3]

The following diagram illustrates the mechanism of action of this compound at the ribosomal level.

Caption: Mechanism of action of this compound.

Quantitative Data on In Vitro Activity

The in vitro potency of this compound against Staphylococcus aureus is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. The following table summarizes available MIC data for this compound against S. aureus.

| Parameter | Value (µg/mL) | Bacterial Strains | Reference |

| MIC50 | 0.25 - 1.0 | Staphylococci | [1] |

| MIC90 | 1.0 | 811 S. aureus isolates | [4] |

| Susceptibility Breakpoint | ≤ 2 | S. aureus | [1] |

| Resistance Breakpoint | ≥ 4 | S. aureus | [1] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro activity of this compound against S. aureus.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Staphylococcus aureus isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound hydrochloride

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

S. aureus ATCC 29213 (for quality control)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to achieve a concentration twice the highest concentration to be tested.

-

Preparation of Bacterial Inoculum: Culture S. aureus on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

-

Serial Dilution in Microtiter Plate: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of the this compound working solution to the first well of each row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of bacteria. This can be assessed visually or with a microplate reader.

Time-Kill Kinetics Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Staphylococcus aureus isolates

-

CAMHB

-

This compound hydrochloride

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities

-

Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of S. aureus in CAMHB. Dilute the culture in fresh CAMHB to a starting density of approximately 5 x 105 CFU/mL.

-

Exposure to this compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFUs).

-

Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This assay is used to quantify the ability of an antimicrobial agent to inhibit biofilm formation or eradicate pre-formed biofilms.

Materials:

-

Staphylococcus aureus isolates

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

This compound hydrochloride

-

Sterile 96-well flat-bottom tissue culture plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

-

Microplate reader

Procedure:

-

Biofilm Formation: Prepare an overnight culture of S. aureus and dilute it in TSB with glucose. Add 200 µL of the diluted culture to each well of a 96-well plate. Incubate for 24 hours at 37°C to allow biofilm formation.

-

Exposure to this compound:

-

For inhibition of biofilm formation: Add different concentrations of this compound to the wells along with the bacterial inoculum at the beginning of the incubation.

-

For eradication of pre-formed biofilms: After the initial 24-hour incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Then, add fresh media containing various concentrations of this compound and incubate for another 24 hours.

-

-

Quantification of Biofilm:

-

Wash the wells with PBS to remove non-adherent cells.

-

Fix the biofilms with methanol for 15 minutes.

-

Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

-

Wash the wells thoroughly with water to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

-

Data Analysis: Compare the absorbance of the this compound-treated wells to the untreated control wells to determine the percentage of biofilm inhibition or reduction.

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow for assessing the in vitro activity of this compound against Staphylococcus aureus.

Caption: Experimental workflow for in vitro testing.

Conclusion

This compound demonstrates significant in vitro activity against Staphylococcus aureus, a key pathogen in both veterinary and human medicine. Its mechanism of action, centered on the inhibition of protein synthesis via binding to the 50S ribosomal subunit, provides a clear basis for its bacteriostatic effects. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this lincosamide antibiotic. Further research into its time-kill kinetics and anti-biofilm properties will continue to elucidate its full potential in combating S. aureus infections.

References

- 1. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

Pirlimycin Degradation Pathways and Pirlimycin Sulfoxide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the degradation pathways of the lincosamide antibiotic, pirlimycin, with a particular focus on its primary metabolite, this compound sulfoxide. The information presented herein is compiled from various studies and is intended to serve as a comprehensive resource for professionals in drug development and related scientific fields.

Metabolic Degradation of this compound

This compound undergoes relatively simple metabolic transformation in vivo, primarily through oxidation. The main metabolites identified are this compound sulfoxide and, to a lesser extent, this compound sulfone.[1][2] This metabolic process is largely attributed to oxidative hepatic processes.[1]

The metabolism of this compound has been extensively studied in dairy cattle following intramammary administration. The primary route of degradation involves the oxidation of the sulfur atom in the this compound molecule.

Key Metabolites

-

This compound: The parent drug, a lincosamide antibiotic effective against Gram-positive bacteria that cause mastitis in dairy cattle.[1][3][4]

-

This compound Sulfoxide: The major metabolite of this compound.[1][2] It is formed through the oxidation of the sulfur atom. This metabolite exhibits significantly reduced microbiological activity, estimated to be about 1% of the parent compound.[1][3]

-

This compound Sulfone: A minor metabolite also formed through the oxidation of the sulfur atom.[1][2]

-

Adenylated Adducts: In feces, adenylated adducts of this compound and this compound sulfoxide have been identified, likely formed by the action of intestinal microflora.[1][2]

Metabolic Pathway Diagram

The metabolic degradation of this compound can be visualized as a sequential oxidation process.

Quantitative Distribution of this compound and its Metabolites

The distribution of this compound and its metabolites varies significantly across different tissues and excreta. The following tables summarize the quantitative data from studies in dairy cattle following intramammary administration of ¹⁴C-pirlimycin.

Table 1: Mean Percentage Composition of this compound and its Metabolites in Liver and Kidney of Dairy Cows

| Tissue | This compound (%) | This compound Sulfoxide (%) | This compound Sulfone (%) | Reference |

| Liver | 24.5 | 61.8 | 9.8 | [1] |

| Kidney | 43.0 | 46.1 | 7.2 | [1] |

Table 2: Mean Percentage Composition of this compound and its Metabolites in Urine and Feces of Dairy Cows

| Excreta | This compound (%) | This compound Sulfoxide (%) | Other Metabolites (%) | Reference |

| Urine | 80.0 | 8.0 | 12.0 (polar unknown) | [2][3] |

| Feces | 45.0 | 1.5 - 2.0 | ~50.0 (adenylated adducts) | [1][2] |

Table 3: Residue Concentrations in Edible Tissues of Dairy Cows 6 Days Post-Treatment (200 mg/quarter)

| Tissue | Total Residue (µg this compound equivalents/kg) | Reference |

| Liver | 7130 | [3] |

| Kidney | 780 | [3] |

| Muscle | 50 | [3] |

| Fat | 20 | [3] |

Table 4: this compound Concentration in Milk of Dairy Cows (50 mg/quarter)

| Time Post-Treatment | This compound Concentration (µg/mL) | Reference |

| 12 hours | 8 - 18 | [5] |

| 36 hours | < 1 | [5] |

This compound Sulfoxide: A Closer Look

This compound sulfoxide is the most abundant metabolite of this compound.[1] An interesting phenomenon observed in postmortem bovine liver is the apparent reversible metabolism where the concentration of parent this compound increases with a concurrent reduction in this compound sulfoxide concentration.[6] This is believed to be due to the residual activity of reductase enzymes in the postmortem liver samples.[3][6] This phenomenon is limited to the liver and is not observed in kidney or muscle tissues.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of this compound degradation. The following sections outline methodologies derived from cited literature for the analysis of this compound and its metabolites.

Analysis of this compound Residues in Bovine Milk and Liver by HPLC-Thermospray Mass Spectrometry (HPLC-TSP/MS)

This method is used for the determination and confirmation of this compound residues.

4.1.1. Sample Preparation for Milk

-

Protein Precipitation: Precipitate milk proteins using acidified acetonitrile.

-

Solvent Partitioning: Perform a solvent partitioning step with a mixture of n-butyl chloride and hexane.

-

Extraction: Extract this compound from the aqueous phase into methylene chloride (MC).

-

Solid-Phase Extraction (SPE) Cleanup: Further purify the sample using solid-phase extraction.

4.1.2. Sample Preparation for Liver

-

Extraction: Extract liver samples (2 g) with 0.25% trifluoroacetic acid in acetonitrile.

-

Solvent Separation: Release the aqueous component from the organic solvent using n-butyl chloride.

-

Volume Reduction and Extraction: Reduce the volume of the aqueous solution by evaporation, basify with ammonium hydroxide, and then extract with MC.

4.1.3. HPLC-TSP/MS Analysis

-

Instrumentation: High-Performance Liquid Chromatograph coupled with a Thermospray Mass Spectrometer.

-

Internal Standard: Isothis compound, a stereoisomer of this compound, is used as an internal standard and is chromatographically resolved.[7]

-

Quantification: The concentration of this compound is determined based on the response relative to the internal standard.

-

Confirmation: Confirmation is achieved by matching the retention time and the relative abundances of four characteristic ions from the sample extract to those of a this compound standard.[7]

Method Validation Parameters:

| Matrix | Limit of Quantitation (LOQ) | Limit of Confirmation (LOC) | Overall Recovery | Reference |

| Milk | 0.05 µg/mL | 0.10 µg/mL | 95.4% ± 8.7% | [8] |

| Liver | 0.025 µg/g | 0.10 µg/g | 97.6% ± 5.1% | [8] |

Experimental Workflow Diagram

The general workflow for the analysis of this compound residues in biological matrices is depicted below.

Environmental Fate and Stability

The environmental fate of this compound is an important consideration. Studies on dairy manure slurries have shown that the degradation of this compound is influenced by temperature and pH.

-

Temperature: A thermophilic environment (55 °C) was found to increase the deconjugation and removal of this compound.[9]

-

pH: Acidic conditions (pH 5) increased deconjugation but inhibited the removal of this compound, while alkaline conditions (pH 9 and 12) also influenced its fate.[9]

These findings suggest that managing the temperature and pH of manure storage facilities can be a strategy to facilitate the degradation of this compound before its potential release into the environment.[9]

Conclusion

The degradation of this compound primarily proceeds through an oxidative pathway, yielding this compound sulfoxide as the major metabolite and this compound sulfone as a minor one. These metabolites are distributed throughout the body, with the highest concentrations of total residues found in the liver. The microbiological activity of this compound sulfoxide is significantly lower than that of the parent compound. The analytical methods for quantifying this compound and its metabolites are well-established, with HPLC-MS being a robust and sensitive technique. Understanding these degradation pathways and the characteristics of the resulting metabolites is essential for assessing the efficacy, safety, and environmental impact of this compound.

References

- 1. fao.org [fao.org]

- 2. This compound (JECFA 53, 2004) [inchem.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. This compound residue in bovine liver--a case of reverse metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fate of this compound and antibiotic resistance genes in dairy manure slurries in response to temperature and pH adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis of Pirlimycin Binding to Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlimycin, a semi-synthetic lincosamide antibiotic, is a derivative of clindamycin primarily used in veterinary medicine to treat mastitis in cattle.[1] Like other members of the lincosamide class, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3] This is achieved through specific binding to the large (50S) subunit of the bacterial ribosome, thereby interfering with key steps in translation.[2][3] This technical guide provides a comprehensive overview of the molecular basis of this compound's interaction with the bacterial ribosome, drawing upon data from this compound and its closely related structural analogs, clindamycin and lincomycin.

Molecular Mechanism of Action

This compound targets the bacterial ribosome, a critical cellular machine responsible for protein synthesis. By binding to the 50S ribosomal subunit, this compound effectively stalls the process of peptide chain elongation, leading to a bacteriostatic effect.[3]

The binding site for lincosamides, including this compound, is located within the peptidyl transferase center (PTC) of the 50S subunit.[2][4] This is a functionally critical region of the ribosome where peptide bonds are formed. The binding of this compound in this pocket sterically hinders the correct positioning of aminoacyl-tRNA and peptidyl-tRNA at the A and P sites, respectively, thereby inhibiting peptide bond formation.[4][5]

The primary molecular target of this compound within the ribosome is the 23S ribosomal RNA (rRNA).[6][7] Specific nucleotide residues in domain V of the 23S rRNA are crucial for the binding of lincosamides.[6][8]

This compound's Mechanism of Action

Caption: Logical flow of this compound's inhibitory action on bacterial protein synthesis.

Molecular Interactions with the 23S rRNA

Chemical footprinting studies on the closely related lincosamides, clindamycin and lincomycin, have identified key nucleotide interactions within the 23S rRNA. These interactions are presumed to be highly similar for this compound due to its structural analogy and comparable in vitro activity.[6][8][9][10]

The core binding site is a pocket within the PTC, where the antibiotic interacts with several universally conserved nucleotides. The key interactions include:

-

A2058 and A2059: These adenine residues are located at the entrance of the nascent peptide exit tunnel and are crucial for the binding of lincosamides.[6][7][8] Clindamycin protects both A2058 and A2059 from chemical modification.[6][8]

-

A2451: This nucleotide is part of the A-site of the PTC and is protected by both clindamycin and lincomycin.[6]

-

G2505: Located in the P-site of the PTC, this guanine residue is strongly protected by lincosamides.[6][8]

The sugar moiety of lincosamides, α-methylthiolincosamine (α-MTL), is a primary determinant for ribosome targeting and is positioned at the entrance of the exit tunnel.[7] This positioning explains the cross-resistance observed between lincosamides, macrolides, and streptogramin B antibiotics (the MLSB phenotype), as their binding sites overlap.[7]

Quantitative Data on Lincosamide Binding and Activity

Table 1: Ribosomal Binding Affinity of Lincosamides

| Parameter | Value | Organism | Reference |

| Dissociation Constant (Kdiss) of Clindamycin | 8 µM | Escherichia coli | [6] |

| Dissociation Constant (Kdiss) of Lincomycin | 5 µM | Escherichia coli | [6] |

Note: Given that the in vitro antibacterial activities of clindamycin and this compound are nearly identical, it can be inferred that their binding affinities to the ribosome are of a similar magnitude.[9][10]

Table 2: In Vitro Activity of this compound

| Parameter | Value (µg/mL) | Organism(s) | Reference |

| MIC50 | 0.25 - 1.0 | Staphylococci | [11][12] |

| MIC50 | ≤0.03 - 0.06 | Streptococci | [11][12] |

| MIC90 | 2.0 | Staphylococcus aureus | [13] |

Mechanisms of Resistance

Bacterial resistance to this compound and other lincosamides primarily arises from modifications at the antibiotic binding site on the ribosome. The most common mechanisms include:

-

Methylation of 23S rRNA: The erm (erythromycin ribosome methylation) genes encode for methyltransferases that modify the N6 position of adenine A2058.[2][7] This methylation prevents the binding of lincosamide antibiotics, conferring the MLSB resistance phenotype.[2][7]

-

Mutations in 23S rRNA: Point mutations in the 23S rRNA gene, particularly at nucleotides A2058 and G2057, can also reduce the binding affinity of lincosamides and lead to resistance.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the interaction of lincosamide antibiotics with bacterial ribosomes. While these protocols are generalized, they are directly applicable to the study of this compound.

Ribosome Binding Assay: Chemical Footprinting

This technique is used to identify the specific nucleotides on the 23S rRNA that are in close contact with the bound antibiotic.

Chemical Footprinting Experimental Workflow

Caption: Workflow for identifying this compound's binding site on the 23S rRNA.

Protocol:

-

Isolation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., Staphylococcus aureus) by differential centrifugation followed by sucrose gradient ultracentrifugation.

-

Complex Formation: Incubate the purified 70S ribosomes with varying concentrations of this compound to allow for binding equilibrium to be reached.

-

Chemical Modification: Treat the ribosome-pirlimycin complexes with a chemical probe that modifies specific rRNA bases (e.g., dimethyl sulfate - DMS for adenine and cytosine, kethoxal for guanine). A control sample without this compound is treated in parallel.

-

rRNA Extraction: Stop the modification reaction and extract the total rRNA from the ribosomes.

-

Primer Extension: Use a radiolabeled DNA primer complementary to a region downstream of the suspected binding site on the 23S rRNA to initiate reverse transcription. Reverse transcriptase will synthesize a cDNA copy until it encounters a modified base, at which point it will pause or terminate.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

-

Analysis: Visualize the cDNA products by autoradiography. Nucleotides protected by this compound binding will show a decrease in the intensity of the corresponding band compared to the no-drug control.

In Vitro Transcription/Translation Assay

This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Protocol:

-

Preparation of Cell-Free Extract (S30 Extract): Prepare an S30 extract from a susceptible bacterial strain, which contains all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

Reaction Setup: In a reaction tube, combine the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid such as 35S-methionine), an energy source (ATP, GTP), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C to allow for coupled transcription and translation.

-

Quantification of Protein Synthesis:

-

Radiolabel Incorporation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Gene Activity: If a reporter enzyme is used, measure its activity using a suitable substrate and a spectrophotometer or luminometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.

Protocol:

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.[14][15]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Conclusion

This compound, as a member of the lincosamide family, inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. Its interaction with key nucleotides of the 23S rRNA, particularly A2058, sterically hinders the proper functioning of the ribosome, leading to the cessation of peptide chain elongation. While direct quantitative binding and structural data for this compound are limited, extensive research on its close analogs, clindamycin and lincomycin, provides a robust model for its mechanism of action. Further structural studies on this compound-ribosome complexes would be invaluable for a more detailed understanding and could aid in the development of novel lincosamide antibiotics to combat bacterial resistance.

References

- 1. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 3. globalrph.com [globalrph.com]

- 4. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro comparison of clindamycin and this compound (U-57930E) activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro comparison of clindamycin and this compound (U-57930E) activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. scilit.com [scilit.com]

- 15. goums.ac.ir [goums.ac.ir]

The Discovery and Synthesis of Pirlimycin: A Clindamycin Analogue for Veterinary Medicine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pirlimycin, a semi-synthetic lincosamide antibiotic, stands as a significant analogue of clindamycin, specifically developed for veterinary applications. Its primary use is in the treatment of mastitis in cattle, a prevalent and economically impactful disease in the dairy industry.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource detailing the scientific journey from concept to application. This document consolidates quantitative data into structured tables, outlines detailed experimental protocols for key assays, and employs visualizations to illustrate complex biological and chemical processes.

Introduction

The lincosamide class of antibiotics, which includes the well-known therapeutic agent clindamycin, has long been a cornerstone in the treatment of bacterial infections, particularly those caused by Gram-positive and anaerobic bacteria. The quest for analogues with improved pharmacokinetic profiles, enhanced potency, and targeted applications has driven extensive research in this area. This compound emerges from this research as a notable success story, demonstrating superior activity against key mastitis pathogens compared to its parent compound, clindamycin.[1]

This guide delves into the core scientific aspects of this compound, beginning with its chemical identity and physical properties. It then explores the synthetic route developed for its production, building upon the foundational chemistry of clindamycin. A critical component of this document is the detailed examination of its mechanism of action, focusing on its interaction with the bacterial ribosome. Furthermore, this guide presents a compilation of quantitative data on its antimicrobial efficacy and provides standardized protocols for its evaluation, aiming to facilitate further research and development in this field.

Physicochemical Properties of this compound

This compound, chemically known as (2S-cis)-Methyl 7-chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-piperidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside, is a white crystalline powder.[2] Its hydrochloride salt is the commonly used form in pharmaceutical preparations due to its enhanced stability and solubility.[3]

| Property | Value | References |

| Molecular Formula | C₁₇H₃₁ClN₂O₅S | [4] |

| Molecular Weight | 410.95 g/mol | [4] |

| CAS Number | 79548-73-5 | [2] |

| Melting Point | 210.5 – 212.5°C (with decomposition) | [2] |

| Optical Rotation | +170° to +190° | [2] |

| Solubility | pH-dependent aqueous solubility: 70 g/L at pH 4.5, 3 g/L at pH 13. Soluble in protic organic solvents (≥ 100 g/L) and poorly soluble in other organic solvents (≤ 10 g/L). | [2] |

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that modifies the structure of clindamycin. The core of this modification involves the replacement of the (2S-trans)-4-n-propyl-L-proline moiety of clindamycin with a (2S-cis)-4-ethylpipecolic acid amide. This structural alteration is key to this compound's enhanced antibacterial potency and favorable metabolic profile.

The general synthetic strategy involves the coupling of two key intermediates:

-

Methyl 7-chloro-6,7,8-trideoxy-6-amino-1-thio-L-threo-α-D-galacto-octopyranoside : This is the core amino-sugar moiety, also known as 7-chloro-1-methylthio-lincosamine.

-

(2S-cis)-4-Ethylpipecolic acid : This is the cyclic amino acid that replaces the proline derivative found in clindamycin.

The synthesis can be conceptually broken down into the following stages:

Detailed Experimental Protocol for Amide Coupling (Representative)

This protocol describes a general method for the amide coupling reaction, a crucial step in the synthesis of this compound. Specific reagents and conditions may be optimized.

Materials:

-

Methyl 7-chloro-6,7,8-trideoxy-6-amino-1-thio-L-threo-α-D-galacto-octopyranoside

-

(2S-cis)-4-Ethylpipecolic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (2S-cis)-4-ethylpipecolic acid (1.2 equivalents) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of Methyl 7-chloro-6,7,8-trideoxy-6-amino-1-thio-L-threo-α-D-galacto-octopyranoside (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Mechanism of Action

This compound, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[5] The molecular target is the 50S subunit of the bacterial ribosome. This compound binds to the 23S rRNA component of the 50S subunit, in close proximity to the peptidyl transferase center (PTC). This binding event interferes with the accommodation of aminoacyl-tRNAs at the A-site and inhibits the peptidyl transferase reaction, thereby preventing the elongation of the polypeptide chain.

Antimicrobial Spectrum and Efficacy

This compound is primarily active against Gram-positive bacteria, which are the major causative agents of bovine mastitis. It has demonstrated potent activity against various species of Staphylococcus and Streptococcus. It is not effective against Gram-negative bacteria such as E. coli.[5]

In Vitro Activity

The in vitro efficacy of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 0.25 | 1.0 | [6] |

| Coagulase-negative Staphylococci | 0.25 | 1.0 | [6] |

| Streptococcus agalactiae | ≤0.03 | 0.06 | [6] |

| Streptococcus dysgalactiae | ≤0.03 | 0.06 | [6] |

| Streptococcus uberis | 0.06 | 0.12 | [6] |

| Bifidobacterium spp. | 0.06 | 0.13 | [7] |

| Eubacterium spp. | 0.06 | 2.0 | [7] |

| Bacteroides fragilis | 0.13 - 0.25 | - | [7] |

In Vivo Efficacy

Clinical studies in lactating dairy cows have demonstrated the efficacy of this compound in treating subclinical mastitis caused by susceptible Gram-positive pathogens.[8] Treatment regimens typically involve intramammary infusions of this compound hydrochloride.

| Study Type | Animal Model | Pathogen | Treatment Regimen | Outcome | Reference |

| Case-control study | Dairy cows | Gram-positive cocci | 50 mg/quarter for 2 days | 66% bacteriological cure rate in treated group (similar to untreated control) | [8] |

| Experimental infection | Dairy cows | Streptococcus uberis | 50 mg/quarter for 2, 5, or 8 days | Cure rates of 58.1% (2-day), 68.8% (5-day), and 80.0% (8-day) | [9] |

Experimental Protocols

Broth Microdilution MIC Assay (Representative Protocol)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

References

- 1. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (JECFA 53, 2004) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

Pirlimycin Hydrochloride: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlimycin hydrochloride, a lincosamide antibiotic, is utilized in veterinary medicine. A comprehensive understanding of its aqueous solubility and stability is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility and stability of this compound hydrochloride in aqueous solutions. It consolidates available data on its solubility under varying pH conditions and explores its stability profile, including potential degradation pathways. Detailed experimental protocols for solubility and stability testing are provided to aid researchers in their laboratory investigations.

Introduction

This compound is a semi-synthetic antibiotic belonging to the lincosamide class, which also includes lincomycin and clindamycin.[1] It is effective against Gram-positive bacteria.[1] this compound hydrochloride is the hydrochloride salt of this compound, a formulation designed to enhance its stability and solubility for pharmaceutical applications.[2] The mechanism of action for lincosamides involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This guide focuses on the critical physicochemical properties of this compound hydrochloride in aqueous solutions, specifically its solubility and stability, which are fundamental to its formulation and therapeutic performance.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is a white to off-white, crystalline, and hygroscopic solid.[3]

| Property | Value | Reference |

| Chemical Name | (2S-cis)-Methyl 7-chloro-6,7,8-trideoxy-6-[[(4-ethyl-2- piperidinyl)carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside monohydrochloride | [4] |

| CAS Number | 78822-40-9 | [1] |

| Molecular Formula | C₁₇H₃₁ClN₂O₅S·HCl | [1] |

| Molecular Weight | 447.42 g/mol | [1] |

| Appearance | White solid | [5] |

| Storage | -20°C, protect from moisture | [3] |

Aqueous Solubility

The aqueous solubility of this compound hydrochloride is pH-dependent. The hydrochloride salt form generally imparts good water solubility.[5][6] However, there are some conflicting reports in the literature, with some sources describing it as "slightly soluble" in water.[3][7] The available quantitative data indicates a significant decrease in solubility as the pH increases.

| pH | Solubility (g/L) | Solubility (mg/mL) | Temperature | Reference |

| 4.5 | 70 | 70 | Not Specified | [4] |

| 13 | 3 | 3 | Not Specified | [4] |

The solubility is also reported to be good in various organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][5][6]

Aqueous Stability

The stability of this compound hydrochloride in aqueous solutions is influenced by pH, temperature, light, and the presence of oxidizing agents. While specific degradation kinetic studies for this compound hydrochloride are not extensively published, information from related lincosamide antibiotics and general principles of drug degradation provide valuable insights. This compound is reported to be stable at low pH.[8]

Hydrolytic Stability

Lincosamides contain an amide bond which can be susceptible to hydrolysis under acidic or basic conditions, breaking the molecule into its sugar and proline moieties.[1] Studies on the related compound, lincomycin hydrochloride, have shown that it has the greatest stability in aqueous solutions around pH 4.[9]

Oxidative Stability

The sulfur atom in the this compound molecule is a potential site for oxidation. In vivo, this compound is metabolized to this compound sulfoxide and this compound sulfone.[4] It is plausible that similar oxidative degradation could occur in aqueous solutions in the presence of oxidizing agents. Studies on lincomycin have demonstrated that it degrades rapidly in the presence of hydrogen peroxide.[9]

Photostability

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound hydrochloride in aqueous solutions. These protocols are based on standard pharmaceutical analysis techniques and information gathered on the analysis of this compound and related compounds.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound hydrochloride in aqueous solutions at different pH values and temperatures.

Methodology: Shake-Flask Method

-

Preparation of Buffers: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9).

-

Sample Preparation: Add an excess amount of this compound hydrochloride to vials containing a known volume of each buffer solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C, 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11]

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound hydrochloride under the tested conditions.

Stability-Indicating Method and Forced Degradation Studies

Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound hydrochloride under various stress conditions.

Methodology: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[12]

-

Method Development: Develop a stability-indicating HPLC or UPLC-MS/MS method capable of separating the intact this compound hydrochloride from its potential degradation products.[11]

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound hydrochloride in an acidic solution (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound hydrochloride in a basic solution (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Neutral Hydrolysis: Dissolve this compound hydrochloride in water and heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of this compound hydrochloride with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Photodegradation: Expose a solution of this compound hydrochloride to a light source (e.g., UV lamp) for a defined period.

-

-

Sample Analysis: At specified time points, withdraw samples from the stressed solutions, neutralize if necessary, and analyze using the developed stability-indicating method.

-

Data Analysis:

-

Determine the percentage of this compound hydrochloride remaining at each time point to calculate degradation kinetics (e.g., rate constant, half-life).

-

Identify and characterize any significant degradation products using techniques such as mass spectrometry.

-

Visualizations

Logical Workflow for this compound Hydrochloride Stability Study

References

- 1. Lincosamides - Wikipedia [en.wikipedia.org]

- 2. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Reaction of Lincosamide Antibiotics with Manganese Oxide in Aqueous Solution - figshare - Figshare [figshare.com]

- 7. journalppw.com [journalppw.com]

- 8. researchgate.net [researchgate.net]

- 9. questjournals.org [questjournals.org]

- 10. Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Pirlimycin in Bacteria: A Technical Guide to Cellular Uptake and Efflux Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlimycin, a lincosamide antibiotic, is a critical agent in veterinary medicine for combating Gram-positive bacterial infections, particularly mastitis in cattle caused by Staphylococcus aureus.[1][2] Its efficacy, like all antibiotics, is contingent on its ability to reach and accumulate at its intracellular target—the 50S ribosomal subunit—in concentrations sufficient to inhibit protein synthesis.[3][4] This technical guide provides an in-depth exploration of the cellular uptake and efflux mechanisms that govern the intracellular concentration of this compound in bacteria. Understanding these transport dynamics is paramount for optimizing therapeutic strategies and overcoming emerging resistance.

While direct research on this compound-specific transport is limited, this guide synthesizes available data on lincosamides, particularly clindamycin and lincomycin, to infer and present the most probable mechanisms for this compound.

Cellular Uptake of this compound

The entry of this compound into the bacterial cell is a crucial first step for its antibacterial activity. Based on studies of structurally similar lincosamides, the uptake of this compound is likely a multi-faceted process involving passive diffusion and potentially active transport systems.

Passive Diffusion

The physicochemical properties of this compound, including its molecular size and lipophilicity, allow it to traverse the bacterial cell wall and cytoplasmic membrane via passive diffusion. This process is driven by the concentration gradient between the extracellular environment and the bacterial cytoplasm. For Gram-positive bacteria like Staphylococcus aureus, the relatively porous peptidoglycan layer does not present a significant barrier to small molecules like this compound.

Active Transport

Evidence from studies on other antibiotics suggests that bacteria can utilize existing transporter proteins to internalize drugs that mimic natural substrates. While specific active transporters for this compound have not been definitively identified, it is plausible that transporters for peptides or other small molecules may contribute to its uptake. The unprotonated fraction of lincosamides like clindamycin is thought to more readily penetrate the cell membrane, suggesting that the local pH environment can influence the rate of uptake.[5]

Efflux Mechanisms: A Major Determinant of Resistance

Bacterial efflux pumps are membrane-bound proteins that actively extrude a wide array of substrates, including antibiotics, from the cytoplasm.[6] This action reduces the intracellular drug concentration, often below the therapeutic threshold, and is a primary mechanism of antibiotic resistance.[7][8] For this compound and other lincosamides, several families of efflux pumps in Staphylococcus aureus are of significant interest.

The ABC (ATP-Binding Cassette) Superfamily

The ABC superfamily of transporters utilizes the energy from ATP hydrolysis to drive the efflux of various substrates.[9] In the context of lincosamide resistance, the Msr(A) (Macrolide resistance) protein was initially characterized for its role in macrolide resistance. While Msr(A) actively expels 14- and 15-membered macrolides and streptogramin B antibiotics, it does not recognize lincosamides.[1] Therefore, the presence of the msrA gene confers resistance to macrolides but susceptibility to clindamycin, a phenotype known as MS.[1]

However, other ABC transporters, such as those encoded by the lsa (lincosamide and streptogramin A resistance) genes , have been implicated in resistance to lincosamides.[1]

The Major Facilitator Superfamily (MFS)

The Major Facilitator Superfamily (MFS) is another large and diverse group of transporters that play a role in antibiotic efflux.[10] The LmrS (Lincomycin resistance) protein in Staphylococcus aureus is an MFS efflux pump that has been shown to confer resistance to lincomycin.[11] Given the structural similarity, it is highly probable that LmrS or other MFS pumps contribute to the efflux of this compound. LmrS is a chromosomally encoded pump with 14 transmembrane segments.[10][11]

Summary of Potential this compound Efflux Pumps in S. aureus

| Efflux Pump Family | Gene(s) | Substrates | Relevance to this compound |

| ABC Superfamily | lsa | Lincosamides, Streptogramin A | Likely contributes to this compound efflux. |

| MFS | lmrS | Lincomycin, Kanamycin, Fusidic acid, Linezolid, etc. | High probability of involvement in this compound efflux.[11] |

Experimental Protocols for Studying this compound Uptake and Efflux

The following are generalized protocols that can be adapted to specifically investigate the cellular transport of this compound.

Protocol for Measuring this compound Uptake

This protocol is based on methods used for other antibiotics and would require radiolabeled this compound ([³H]-pirlimycin or [¹⁴C]-pirlimycin) for quantification.

Objective: To quantify the intracellular accumulation of this compound in a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

Radiolabeled this compound

-

Scintillation fluid and vials

-

Microcentrifuge

-

Filtration apparatus with appropriate filters (e.g., 0.45 µm)

-

Phosphate-buffered saline (PBS)

-

Efflux pump inhibitors (optional, e.g., reserpine, verapamil)

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the appropriate broth medium.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold PBS to remove any residual medium.

-

Resuspension: Resuspend the bacterial pellet in PBS to a standardized optical density (e.g., OD₆₀₀ of 1.0).

-

Initiation of Uptake Assay:

-

Pre-warm the bacterial suspension to 37°C.

-

Add radiolabeled this compound to a final concentration relevant to its Minimum Inhibitory Concentration (MIC).

-

(Optional) For studying the effect of efflux, pre-incubate a parallel sample with an efflux pump inhibitor for 30 minutes before adding this compound.

-

-

Time-Course Sampling: At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw aliquots of the bacterial suspension.

-

Separation of Bacteria: Immediately filter the aliquots through a membrane filter and wash rapidly with cold PBS to remove extracellular this compound.

-

Quantification:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the intracellular concentration of this compound based on the measured radioactivity and the predetermined intracellular volume of the bacteria.

-

Plot the intracellular this compound concentration against time to generate an uptake curve.

-

Protocol for Determining the Minimum Inhibitory Concentration (MIC) with and without an Efflux Pump Inhibitor

Objective: To infer the role of efflux pumps in this compound resistance.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth

-

This compound stock solution

-

Efflux pump inhibitor (EPI) stock solution (e.g., reserpine)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum as per CLSI guidelines.

-

Serial Dilutions of this compound: Prepare a two-fold serial dilution of this compound in Mueller-Hinton broth in two separate 96-well plates.

-

Addition of EPI: To one of the plates, add the EPI to each well at a sub-inhibitory concentration. The other plate will serve as the control.

-

Inoculation: Inoculate all wells (except for sterility controls) with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Interpretation: A significant decrease (typically four-fold or more) in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance to the antibiotic in the tested strain.

Visualizing Cellular Transport Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual pathways of this compound transport in bacteria.

Caption: Conceptual diagram of this compound uptake into a bacterial cell.

Caption: Potential efflux pathways for this compound from a bacterial cell.

Caption: Experimental workflow for a this compound uptake assay.

Conclusion

The cellular accumulation of this compound in bacteria is a dynamic process governed by the interplay of uptake and efflux mechanisms. While passive diffusion is a likely route of entry, the role of active transporters cannot be discounted. The primary mechanism of resistance to this compound, beyond target site modification, is likely mediated by the active efflux of the drug by pumps belonging to the ABC and MFS superfamilies, such as those encoded by the lsa and lmrS genes in Staphylococcus aureus.

Further research employing specific methodologies, such as those outlined in this guide, is essential to precisely elucidate the transporters involved in this compound uptake and efflux. A comprehensive understanding of these mechanisms will be instrumental in the development of strategies to circumvent resistance, such as the co-administration of efflux pump inhibitors, thereby preserving the efficacy of this important antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. Early-lactation extended this compound therapy against naturally acquired Staphylococcus aureus intramammary infections in heifers: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrolide-Lincosamide Resistance and Virulence Genes in Staphylococcus aureus Isolated from Clinical Specimens in Ardabil, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lincosamides - Wikipedia [en.wikipedia.org]

- 5. Microbial kinetics of drug action against gram-positive and gram-negative organisms. II: Effect of clindamycin on Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efflux pump - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Determination of Pirlimycin Residue in Bovine Milk by High-Performance Liquid Chromatography

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of pirlimycin residues in bovine milk. This compound, a lincosamide antibiotic, is utilized in veterinary medicine for the treatment of mastitis in dairy cattle. Regulatory agencies have established maximum residue limits (MRLs) for this compound in milk to ensure consumer safety. The described method, involving a protein precipitation and liquid-liquid extraction followed by derivatization and reversed-phase HPLC with UV detection, provides a sensitive and accurate means for monitoring these residues. A variation of this method using mass spectrometry detection, which omits the derivatization step, is also discussed.

Introduction

This compound is an effective antibiotic for treating mastitis in lactating dairy cows.[1][2] To protect public health, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have set a tolerance level of 0.4 µg/mL (ppm) for this compound residues in milk.[3] It is therefore crucial for dairy producers and regulatory laboratories to have access to reliable analytical methods for monitoring this compound levels. This application note presents a detailed protocol for an HPLC method capable of quantifying this compound residues in bovine milk at levels relevant to regulatory compliance. The primary method described utilizes derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) to enable sensitive UV detection.[3][4]

Experimental Protocol

Materials and Reagents

-

This compound Hydrochloride Reference Standard

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

n-Butyl chloride

-

Hexane

-

Methylene chloride

-

Sodium hydroxide

-

Ammonium acetate

-

Trifluoroacetic acid

-

Water (Ultrapure)

-

Hydrochloric acid

-

Disodium EDTA

-

Acetic acid

-

Solid-Phase Extraction (SPE) cartridges (optional, for cleanup)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen stream)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Sample Preparation

The sample preparation involves protein precipitation, liquid-liquid extraction, and derivatization.[3][4]

-

Protein Precipitation:

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a clean 15 mL polypropylene tube.

-

Add 6 mL of n-butyl chloride and 0.5 mL of water.

-

Shake vigorously for 30 seconds and centrifuge at 1000 x g for 4 minutes.[3]

-

Transfer the lower aqueous phase to a 50 mL glass tube.[3]

-

Repeat the extraction of the organic layer with another 0.5 mL of water and combine the aqueous phases.

-

Evaporate the combined aqueous layers to approximately 2 mL under a stream of nitrogen at 55-60°C.[3]

-

-

Derivatization (for UV detection):

-

The extraction process is adapted from procedures for this compound residues in milk.[3] The methylene chloride is evaporated, and the residue is taken up in dilute sodium hydroxide.[3]

-